molecular formula C13H10O2 B1597095 2-(3-Hydroxyphenyl)benzaldehyde CAS No. 400750-67-6

2-(3-Hydroxyphenyl)benzaldehyde

Cat. No. B1597095
M. Wt: 198.22 g/mol
InChI Key: PSWDPVNCUFNHGO-UHFFFAOYSA-N
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Description

“2-(3-Hydroxyphenyl)benzaldehyde” is a chemical compound . It is also known as a chalcone derivative . Chalcones are a type of flavonoid, a class of phenolic compounds that are biosynthesized via the shikimate pathway .


Synthesis Analysis

The synthesis of chalcone derivatives, including “2-(3-Hydroxyphenyl)benzaldehyde”, has been a topic of interest in recent years . These compounds can be synthesized via aldol condensation reaction of substituted benzaldehydes and acetone in alkaline ethanolic solution .


Chemical Reactions Analysis

Chalcones, including “2-(3-Hydroxyphenyl)benzaldehyde”, have conjugated double bonds with absolute delocalization and two aromatic rings that possess a π-electron system. This gives them relatively low redox potential and a greater chance of undergoing electron transfer reactions .

Safety And Hazards

While specific safety data for “2-(3-Hydroxyphenyl)benzaldehyde” is not available, it is generally recommended to avoid contact with skin, eyes, and clothing, avoid ingestion and inhalation, and use only in well-ventilated areas .

Future Directions

Research on chalcones and their derivatives, including “2-(3-Hydroxyphenyl)benzaldehyde”, continues to show promise for new drug investigations . The synthesis of these compounds has attracted much attention from synthetic organic chemists .

properties

IUPAC Name

2-(3-hydroxyphenyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10O2/c14-9-11-4-1-2-7-13(11)10-5-3-6-12(15)8-10/h1-9,15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSWDPVNCUFNHGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=O)C2=CC(=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10374724
Record name 2-(3-hydroxyphenyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10374724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Hydroxyphenyl)benzaldehyde

CAS RN

400750-67-6
Record name 2-(3-hydroxyphenyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10374724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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